

An In-depth Technical Guide to Methyl 2,4-difluoro-5-nitrobenzoate

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Compound of Interest

Compound Name: *Methyl 2,4-difluoro-5-nitrobenzoate*

Cat. No.: *B146560*

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CAS Number: 125568-71-0

This technical guide provides a comprehensive overview of **Methyl 2,4-difluoro-5-nitrobenzoate**, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Chemical Properties and Data

Methyl 2,4-difluoro-5-nitrobenzoate is a solid, appearing as a white to brown powder or crystalline substance.^[1] Its chemical structure combines a benzoate core with two fluorine atoms and a nitro group, making it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro and fluoro groups significantly influences the reactivity of the aromatic ring.

Table 1: Physical and Chemical Properties

Property	Value	Reference
CAS Number	125568-71-0	[2]
Molecular Formula	C ₈ H ₅ F ₂ NO ₄	[2]
Molecular Weight	217.13 g/mol	[2]
Appearance	White to Brown powder to crystal	[1]
Purity	>98.0% (GC)	[1]
Melting Point	73.0 to 83.0 °C	[1]

Synthesis and Experimental Protocols

The synthesis of **Methyl 2,4-difluoro-5-nitrobenzoate** can be achieved through a two-step process: the nitration of 2,4-difluorobenzoic acid followed by the esterification of the resulting 2,4-difluoro-5-nitrobenzoic acid.

Step 1: Synthesis of 2,4-difluoro-5-nitrobenzoic acid

This procedure is based on the electrophilic nitration of a difluorinated benzoic acid derivative.

Experimental Protocol:

- In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, suspend 2,4-difluorobenzoic acid in concentrated sulfuric acid.
- Slowly add fuming nitric acid dropwise to the suspension over a period of 30 minutes, ensuring the temperature is maintained at or below 10°C.[3]
- After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours to ensure complete nitration.
- Carefully pour the reaction mixture onto crushed ice, which will cause the product, 2,4-difluoro-5-nitrobenzoic acid, to precipitate out of solution.

- Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
- The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Step 2: Esterification of 2,4-difluoro-5-nitrobenzoic acid

The synthesized nitrobenzoic acid is then converted to its methyl ester.

Experimental Protocol:

- Dissolve the dried 2,4-difluoro-5-nitrobenzoic acid in an excess of methanol.
- Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
- Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
- Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **Methyl 2,4-difluoro-5-nitrobenzoate**.
- The final product can be further purified by recrystallization from methanol or a hexane/ethyl acetate mixture to obtain a high-purity solid.[4]

Analytical Characterization

The identity and purity of the synthesized **Methyl 2,4-difluoro-5-nitrobenzoate** can be confirmed using various analytical techniques.

Table 2: Analytical Methods

Technique	Purpose	Expected Observations
Gas Chromatography (GC)	Purity assessment	A major peak corresponding to the product with a purity of >98%.
Melting Point Analysis	Purity and identity confirmation	A sharp melting point within the range of 73-83°C.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural elucidation	The ¹ H and ¹³ C NMR spectra should be consistent with the structure of Methyl 2,4-difluoro-5-nitrobenzoate.
Infrared (IR) Spectroscopy	Functional group identification	Characteristic absorption bands for the ester carbonyl group, nitro group, and C-F bonds.
Mass Spectrometry (MS)	Molecular weight determination	A molecular ion peak corresponding to the calculated molecular weight of 217.13 g/mol .

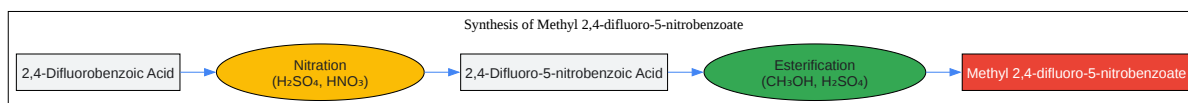
Applications in Drug Development and Organic Synthesis

Methyl 2,4-difluoro-5-nitrobenzoate is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[5] The presence of multiple functional groups provides several handles for further chemical transformations.

A key reaction is the reduction of the nitro group to an amine, yielding Methyl 5-amino-2,4-difluorobenzoate. This amino derivative is a crucial precursor for the synthesis of a wide array of bioactive molecules, including heterocyclic compounds that are often the core structures of modern drugs. The fluorine atoms can enhance the metabolic stability and binding affinity of the final drug molecule.

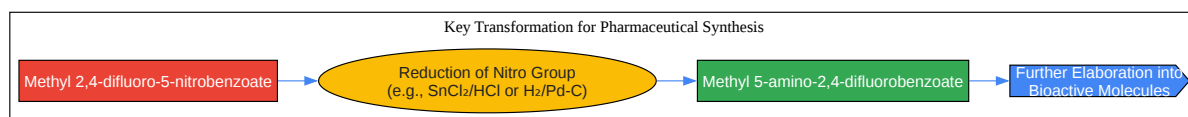
Visualized Workflows

The following diagrams illustrate the key synthetic pathway and a critical subsequent transformation of **Methyl 2,4-difluoro-5-nitrobenzoate**.



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Caption: Synthetic pathway for **Methyl 2,4-difluoro-5-nitrobenzoate**.



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Caption: Reduction of the nitro group to a key amine intermediate.

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